molecular formula C12H22N2O2 B566696 Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1246034-93-4

Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B566696
CAS No.: 1246034-93-4
M. Wt: 226.32
InChI Key: WOEVFMCHVPQPPS-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-diazaspiro[35]nonane-2-carboxylate is a chemical compound with the molecular formula C12H22N2O2 It is part of the diazaspiro family, which is characterized by a spirocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the cyclization process, resulting in the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups.

Scientific Research Applications

Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving spirocyclic structures.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: Similar in structure but with different positioning of nitrogen atoms.

    Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Contains a larger spirocyclic ring.

    Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Differently substituted spirocyclic compound.

Uniqueness

Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the positioning of the nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(9-14)6-4-5-7-13-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEVFMCHVPQPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719159
Record name tert-Butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246034-93-4
Record name tert-Butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
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